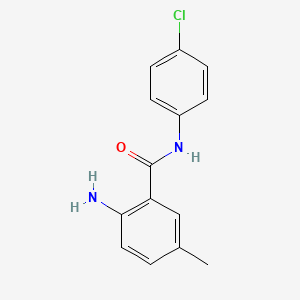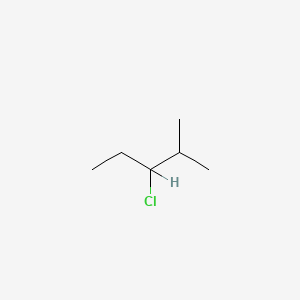
3-Chlor-2-methylpentan
Übersicht
Beschreibung
3-Chloro-2-methylpentane is a chemical compound with the molecular formula C6H13Cl . It has a molecular weight of 120.62 g/mol . The IUPAC name for this compound is 3-chloro-2-methylpentane .
Molecular Structure Analysis
The molecular structure of 3-Chloro-2-methylpentane consists of a pentane chain with a chlorine atom attached to the third carbon atom and a methyl group attached to the second carbon atom . The InChI representation of the molecule isInChI=1S/C6H13Cl/c1-4-6(7)5(2)3/h5-6H,4H2,1-3H3 . Physical And Chemical Properties Analysis
3-Chloro-2-methylpentane has several computed properties. It has a molecular weight of 120.62 g/mol, and its exact mass and monoisotopic mass are 120.0705781 g/mol . It has no hydrogen bond donor count and no hydrogen bond acceptor count . It has two rotatable bonds . Its topological polar surface area is 0 Ų . It has seven heavy atoms . Its complexity, computed by Cactvs, is 41.4 .Wissenschaftliche Forschungsanwendungen
Organische Chemie Forschung
3-Chlor-2-methylpentan wird häufig in der organischen Chemieforschung verwendet. Beispielsweise wird es zur Untersuchung der Monochlorierung von 2-Methylpentan verwendet . Die Verbindung ist ein Hauptprodukt dieser Reaktion, und ihre Bildung hilft Forschern, die Reaktivität verschiedener Arten von Wasserstoffatomen im Molekül zu verstehen .
Reaktion Thermochemie
Die Verbindung wird auch zur Untersuchung der Reaktionthermochemie verwendet. Sie ist an verschiedenen Isomerisierungsreaktionen beteiligt, und die Enthalpieänderungen, die mit diesen Reaktionen verbunden sind, sind für Forscher von Interesse .
Grignard-Reagenz-Herstellung
This compound kann als Reaktant zur Herstellung von Chlor(1-ethyl-1-methylpropyl)magnesium verwendet werden, einer Art Grignard-Reagenz . Grignard-Reagenzien sind eine Klasse von metallorganischen Verbindungen, die in der organischen Synthese weit verbreitet sind.
Kumada–Tamao–Corriu Kupplungsreaktion
Das aus this compound hergestellte Grignard-Reagenz wird in der Kumada–Tamao–Corriu-Kupplungsreaktion verwendet . Diese Reaktion ist eine Art von palladium- oder nickelkatalysierter Kreuzkupplungsreaktion, die zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen verwendet wird.
Safety and Hazards
3-Chloro-2-methylpentane is a highly flammable liquid and vapor . It may be fatal if swallowed and enters airways . It causes skin irritation and serious eye irritation . It may also cause drowsiness or dizziness . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces . It’s recommended to use only outdoors or in a well-ventilated area and to wear protective gloves, eye protection, and face protection .
Wirkmechanismus
Target of Action
3-Chloro-2-methylpentane, also known as Pentane, 3-chloro-2-methyl-, is a branched hydrocarbon It’s known that branched hydrocarbons like 3-chloro-2-methylpentane can interact with various biological molecules due to their lipophilic nature .
Mode of Action
As a branched hydrocarbon, it may interact with biological molecules in a non-specific manner, potentially altering their function
Biochemical Pathways
Branched hydrocarbons can participate in various chemical reactions, potentially leading to the formation of different isomers . The impact of these reactions on biochemical pathways would depend on the specific targets and mode of action of 3-Chloro-2-methylpentane.
Result of Action
Given its structure as a branched hydrocarbon, it may interact with various biological molecules, potentially altering their function . The specific effects would depend on the targets and mode of action of 3-Chloro-2-methylpentane.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Chloro-2-methylpentane. For instance, the presence of other chemicals could affect its reactivity. Additionally, physical conditions such as temperature and pressure could influence its stability and reactivity .
Biochemische Analyse
Biochemical Properties
3-Chloro-2-methylpentane plays a significant role in biochemical reactions, particularly in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals. It interacts with various enzymes and proteins, primarily through halogen bonding and hydrophobic interactions. For instance, it can act as a substrate for cytochrome P450 enzymes, which catalyze the oxidation of organic substances. These interactions are crucial for the compound’s metabolic processing and detoxification in biological systems .
Cellular Effects
The effects of 3-Chloro-2-methylpentane on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to the activation of stress response pathways, such as the MAPK/ERK pathway, which plays a role in cell proliferation and survival. Additionally, 3-Chloro-2-methylpentane can affect the expression of genes involved in detoxification and oxidative stress responses, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, 3-Chloro-2-methylpentane exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and overall cellular function. The compound’s ability to form halogen bonds with proteins and nucleic acids can also influence gene expression and protein function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-2-methylpentane can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Chloro-2-methylpentane can undergo hydrolysis and oxidation, leading to the formation of various metabolites. These metabolites can have different biological activities, which may contribute to the compound’s overall effects on cells and tissues .
Dosage Effects in Animal Models
The effects of 3-Chloro-2-methylpentane vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to toxic or adverse effects. For example, high doses of 3-Chloro-2-methylpentane can cause oxidative stress, leading to cellular damage and apoptosis. Additionally, threshold effects may be observed, where a specific dose level triggers a significant biological response .
Metabolic Pathways
3-Chloro-2-methylpentane is involved in various metabolic pathways, including oxidation and conjugation reactions. Enzymes such as cytochrome P450 and glutathione S-transferase play crucial roles in the metabolism of this compound. These enzymes facilitate the conversion of 3-Chloro-2-methylpentane into more water-soluble metabolites, which can be excreted from the body. The compound’s metabolism can also affect metabolic flux and the levels of other metabolites in the cell .
Transport and Distribution
Within cells and tissues, 3-Chloro-2-methylpentane is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments. The compound’s hydrophobic nature allows it to accumulate in lipid-rich areas, such as cell membranes and adipose tissue .
Subcellular Localization
The subcellular localization of 3-Chloro-2-methylpentane can influence its activity and function. The compound may be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with enzymes and other biomolecules, thereby modulating its biological effects .
Eigenschaften
IUPAC Name |
3-chloro-2-methylpentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Cl/c1-4-6(7)5(2)3/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPXHGJZKRXGJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60959303 | |
| Record name | 3-Chloro-2-methylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60959303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38384-05-3 | |
| Record name | 3-Chloro-2-methylpentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038384053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-2-methylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60959303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-2-methylpentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(2-Chloropropanoyl)phenyl]-2-oxoacetamide](/img/structure/B1655480.png)
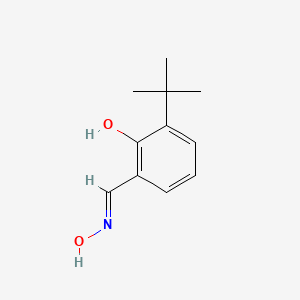

![1-[2-(1-Naphthyloxy)ethoxy]naphthalene](/img/structure/B1655484.png)

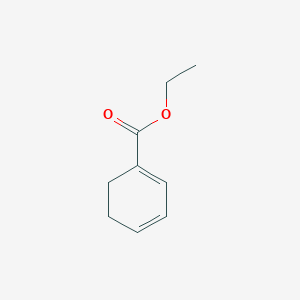
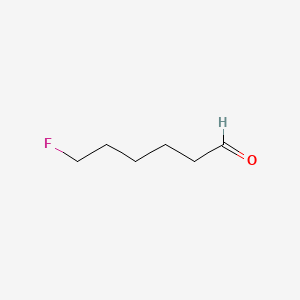

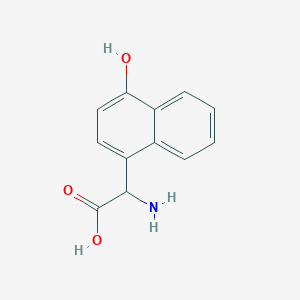
![6H-Indeno[1,2-b]pyrido[3,2-E]pyrazin-6-one](/img/structure/B1655493.png)
![Acetamide, n-[(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)methyl]-n-phenyl-](/img/structure/B1655495.png)
